N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide
Overview
Description
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide is a complex organic compound with the molecular formula C21H16ClN5OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ortho-nitrobenzaldehyde to form the benzotriazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxybenzamide
- (2E)-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide
Uniqueness
N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c1-13-2-4-14(5-3-13)20(28)24-21(29)23-16-8-11-18-19(12-16)26-27(25-18)17-9-6-15(22)7-10-17/h2-12H,1H3,(H2,23,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDZNIWDCCEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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